molecular formula C18H13ClN2O4 B2739507 1-(1,3-Benzodioxol-5-yl)-4-[(4-chlorophenyl)methyl]pyrazine-2,3-dione CAS No. 898454-00-7

1-(1,3-Benzodioxol-5-yl)-4-[(4-chlorophenyl)methyl]pyrazine-2,3-dione

Cat. No. B2739507
CAS RN: 898454-00-7
M. Wt: 356.76
InChI Key: RUSJRNCXYURVIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,3-Benzodioxol-5-yl)-4-[(4-chlorophenyl)methyl]pyrazine-2,3-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug design, and biological research. This compound is commonly known as CP-47,497, and it belongs to the class of synthetic cannabinoids.

Scientific Research Applications

Synthesis and Biological Evaluation of Derivatives

Studies have synthesized various derivatives bearing an aryl sulfonate moiety, including pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives for antimicrobial and anti-inflammatory purposes (Kendre, Landge, & Bhusare, 2015). These compounds were prepared using multi-component cyclo-condensation reactions, highlighting the versatility of related chemical scaffolds in drug discovery.

Structural Elucidation and Analysis

Another study focused on the structural elucidation of a novel pyrazole derivative, "3-(Benzo[d][1,3]dioxol-5-yl)-1-(3-chlorophenyl)-5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazole," using NMR, mass spectral analysis, and X-ray diffraction (Naveen et al., 2018). This work demonstrates the importance of detailed structural analysis in understanding the properties and potential applications of complex organic molecules.

Preparation and Properties of Substituted Compounds

The preparation and properties of substituted benzo[c]pyrazolo[1:2-a]pyrazol-1:9-diones were explored by condensing β-ketoesters with β-acetyl-(2-carboxyphenyl-)hydrazine, showcasing the chemical reactivity and potential utility of these compounds in various fields (Veibel & Lillelund, 1957).

Antitumor Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

A study on the synthesis and antitumor activity of pyrazolo[1,5-a]pyrimidine derivatives against human lung adenocarcinoma and gastric cancer cell lines suggests potential therapeutic applications of such compounds (Liu, Zhao, & Lu, 2020).

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-4-[(4-chlorophenyl)methyl]pyrazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O4/c19-13-3-1-12(2-4-13)10-20-7-8-21(18(23)17(20)22)14-5-6-15-16(9-14)25-11-24-15/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUSJRNCXYURVIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)N3C=CN(C(=O)C3=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,3-Benzodioxol-5-yl)-4-[(4-chlorophenyl)methyl]pyrazine-2,3-dione

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